(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)
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Overview
Description
(2S,2’S)-2,2’-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a hydroxypropane backbone and diazanediyl linkages, making it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-2,2’-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid typically involves multiple stepsAcid catalysts such as sulfuric acid are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-2,2’-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,2’S)-2,2’-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in probing biological pathways and interactions.
Medicine: Research into its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator, is ongoing.
Industry: It is employed in the production of specialty chemicals, including solvents and lubricants.
Mechanism of Action
The mechanism by which (2S,2’S)-2,2’-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, including enzyme activity and receptor binding. The compound’s diazanediyl groups play a crucial role in these interactions, facilitating binding to target molecules and influencing their function .
Comparison with Similar Compounds
Similar Compounds
1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic acid: This compound shares a similar hydroxypropane backbone but differs in its functional groups and overall structure.
3-Hydroxypropane-1,2-diyl dipalmitoleate: Another related compound, known for its dual roles as a CB1 agonist and FAAH1 blocker, with applications in cancer research.
Uniqueness
What sets (2S,2’S)-2,2’-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid apart is its unique combination of hydroxypropane and diazanediyl groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
193207-51-1 |
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Molecular Formula |
C11H18N2O9 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
(2S)-2-[[3-[[(1S)-1,2-dicarboxyethyl]amino]-2-hydroxypropyl]amino]butanedioic acid |
InChI |
InChI=1S/C11H18N2O9/c14-5(3-12-6(10(19)20)1-8(15)16)4-13-7(11(21)22)2-9(17)18/h5-7,12-14H,1-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t6-,7-/m0/s1 |
InChI Key |
HEHSVRGZZVPEIM-BQBZGAKWSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NCC(CN[C@@H](CC(=O)O)C(=O)O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NCC(CNC(CC(=O)O)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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